molecular formula C13H15Cl2N3O B3217870 2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride CAS No. 1185309-23-2

2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride

Cat. No.: B3217870
CAS No.: 1185309-23-2
M. Wt: 300.18 g/mol
InChI Key: FGXAYOMZBQFJCY-UHFFFAOYSA-N
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Description

The 2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure combines a quinoxaline core, a privileged scaffold in kinase inhibitor design , with a piperidine moiety, a feature present in compounds with documented biological activity . The chlorine atom at the 2-position and the piperidinyloxy side chain at the 3-position provide key vectors for chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. Quinoxaline derivatives have been extensively investigated as inhibitors for various tyrosine kinases, such as the Ephrin family, which are implicated in cancer progression and angiogenesis . Furthermore, structural analogs featuring the piperidine ring have demonstrated notable antifungal properties by inhibiting key enzymes in the ergosterol biosynthesis pathway, offering a potential avenue for developing new agents against resistant fungal strains . This combination of features makes this compound a versatile intermediate for synthesizing novel compounds for biochemical screening and lead optimization programs.

Properties

IUPAC Name

2-chloro-3-piperidin-4-yloxyquinoxaline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O.ClH/c14-12-13(18-9-5-7-15-8-6-9)17-11-4-2-1-3-10(11)16-12;/h1-4,9,15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXAYOMZBQFJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=CC=CC=C3N=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-23-2
Record name Quinoxaline, 2-chloro-3-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185309-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride typically involves the reaction of 2-chloroquinoxaline with piperidin-4-ol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is then purified and converted to its hydrochloride salt form. The general reaction scheme is as follows:

    Starting Materials: 2-chloroquinoxaline and piperidin-4-ol.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., potassium carbonate).

    Product Isolation: The product is isolated and purified, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cyclization Reactions: The presence of the quinoxaline ring allows for cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substitutions

a. 2-Chloro-3-(piperazin-1-yl)quinoxaline Hydrochloride (CAS: 55686-36-7)

  • Molecular Weight : 285.17 g/mol .
  • Key Difference: Replaces the piperidin-4-yloxy group with a piperazine ring.
  • Synthetic Utility : Used in radioligand synthesis (e.g., [³H]VUF10166) for 5-HT₃ receptor studies .

b. 2-Chloro-3-(4-(phenylsulfonyl)piperazin-1-yl)quinoxaline (7a)

  • Yield : 85.38% .
  • Application: Investigated as an immunomodulatory agent .

Hydrazinyl-Substituted Quinoxaline Derivatives

Compounds such as 2-chloro-3-(2-(2-chlorobenzylidene)hydrazinyl)quinoxaline (6b) and 2-chloro-3-(2-(2,4-dichlorobenzylidene)hydrazinyl)quinoxaline (6d) () exhibit:

  • Melting Points : 224–226°C (6b) vs. 182–184°C (6d), indicating reduced crystallinity with bulkier substituents.
  • Spectral Data : IR and NMR profiles confirm hydrazone (C=N) and aromatic proton signals, differing from the ether-linked piperidine in the target compound.

Heterocyclic Modifications on the Quinoxaline Core

a. 2-Chloro-3-(2-phenyl-1,2,3-triazol-4-yl)quinoxaline (44)

  • Synthesis : Phosphorus oxychloride-mediated reaction yields an 80% product with a triazole substituent .
  • Key Contrast: The triazole group introduces a planar, aromatic heterocycle, contrasting with the non-aromatic piperidine in the target compound.

b. 8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxaline (BSK 805)

  • Molecular Weight : 599.93 g/mol .
  • Application: A kinase inhibitor with a pyrazole-piperidine substituent, highlighting the versatility of quinoxaline in drug design .

Table 1: Key Properties of Selected Quinoxaline Derivatives

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Piperidin-4-yloxy 265.74 N/A Ether linkage, hydrochloride salt
6b () 2-Chlorobenzylidene hydrazine 317.17 224–226 High crystallinity, C=N stretch (IR)
7a () Piperazine-sulfonyl 385.89 N/A Enhanced solubility from sulfonyl group
2-Chloro-3-(piperazin-1-yl)quinoxaline Piperazine 285.17 N/A Radioligand precursor

Biological Activity

2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and potential antitumor effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a chlorine atom and a piperidine moiety. This unique structure contributes to its biological activity, particularly in inhibiting microbial growth.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of fungi and bacteria, showcasing its potential as an antifungal agent.

Table 1: Antimicrobial Efficacy Against Fungal Strains

Fungal StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Candida albicans1532 µg/mL
Candida krusei2016 µg/mL
Aspergillus niger1864 µg/mL
Aspergillus flavus10128 µg/mL

The compound demonstrated variable efficacy across different strains, particularly showing heightened effectiveness against Candida krusei and moderate activity against Aspergillus niger .

The mechanism involves the compound's interaction with microbial cellular processes. It may inhibit key enzymes or disrupt cell wall synthesis, leading to microbial cell death. This mechanism is crucial for its application in treating fungal infections .

Study on Antifungal Activity

A comprehensive study evaluated the antifungal effectiveness of this compound using both in vitro and in vivo models. The in vitro tests involved exposing various fungal strains to the compound, while the in vivo efficacy was assessed using a murine model of oral candidiasis induced by Candida albicans ATCC 10231.

Findings:

  • The compound significantly reduced fungal load in treated mice compared to controls.
  • Histopathological analysis revealed restoration of normal tissue architecture in treated groups, indicating potential therapeutic benefits beyond mere fungal inhibition .

Antitumor Potential

Emerging studies suggest that quinoxaline derivatives, including this compound, may possess antitumor properties. Preliminary data indicate that these compounds can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Table 2: Antitumor Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)
HeLa25
MCF-730
A54940

These findings warrant further investigation into the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling piperidin-4-ol derivatives with chlorinated quinoxaline precursors under basic conditions (e.g., NaOH in dichlorethane). Critical parameters include reaction temperature (optimized at 20–25°C), stoichiometry of reagents, and purification via recrystallization or column chromatography. Side reactions, such as hydrolysis of the chloro group, can reduce yields; thus, anhydrous conditions are essential .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent moisture absorption and degradation. Use PPE (gloves, lab coat, goggles) during handling, and work in a fume hood to avoid inhalation. Avoid contact with strong oxidizers or bases, as these may trigger decomposition .

Q. What key analytical techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., piperidinyloxy and chloro groups). Peaks near δ 3.5–4.0 ppm typically indicate piperidine protons.
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H]+^+ at m/z ~308. Contaminants (e.g., unreacted precursors) should be <1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or LCMS adducts)?

  • Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents) or stereoisomers. For NMR, compare experimental data with computational predictions (e.g., DFT simulations). For LCMS adducts, use high-resolution MS to differentiate between sodium/potassium adducts and actual impurities. Cross-validate with alternative techniques like IR spectroscopy or X-ray crystallography .

Q. What strategies optimize the coupling reaction between piperidine derivatives and chloroquinoxaline precursors to minimize by-products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions.
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-like couplings or phase-transfer catalysts for improved regioselectivity.
  • In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and halt it before side reactions dominate.
  • Reference CRDC subclass RDF2050108 for process control frameworks .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Conduct stability studies by incubating the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC; acidic conditions may hydrolyze the piperidinyloxy group, while elevated temperatures accelerate decomposition. Use Arrhenius plots to predict shelf life. Store samples at neutral pH and low temperatures for long-term stability .

Q. What theoretical frameworks guide the design of novel derivatives based on this compound’s scaffold?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloro with fluorophenyl groups) to enhance binding affinity in target proteins.
  • Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinase enzymes).
  • Retrosynthetic Analysis : Apply Corey’s logic to plan efficient synthetic pathways for derivatives.
  • Link these approaches to broader chemical engineering principles (CRDC subclass RDF2050103) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride
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2-Chloro-3-(piperidin-4-yloxy)quinoxaline hydrochloride

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